Cas no 151600-02-1 (6-Bromo-2-naphthyl Trifluoromethanesulfonate)

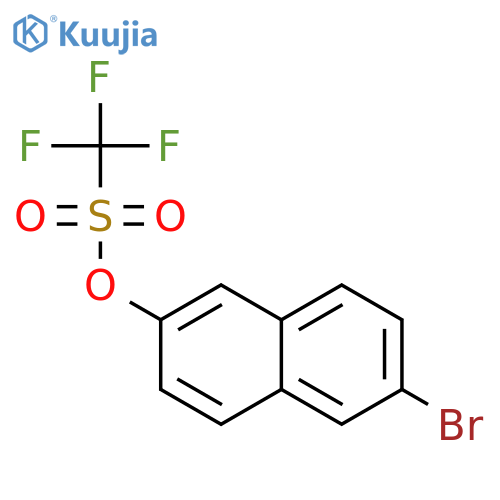

151600-02-1 structure

商品名:6-Bromo-2-naphthyl Trifluoromethanesulfonate

CAS番号:151600-02-1

MF:C11H6BrF3O3S

メガワット:355.12775182724

MDL:MFCD03093642

CID:99494

PubChem ID:87577607

6-Bromo-2-naphthyl Trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- Methanesulfonic acid,1,1,1-trifluoro-, 6-bromo-2-naphthalenyl ester

- 6-Bromo-2-naphthyl Trifluoromethanesulfonate

- (6-bromonaphthalen-2-yl) trifluoromethanesulfonate

- 6-BROMO-2-NAPHTHYL TRIFLUOROMETHANESULPHONATE

- 2-Trifluoromethanesulfonyloxy-6-bromonaphthalene

- 6-bromo-2-naphthalenyl trifluoromethanesulfonate

- 6-bromo-2-naphthalenyl trifluoromethanesulphonate

- 6-Bromo-2-naphthyl Triflate

- 6-bromonaphthalen-2-yl trifluoromethanesulfonate

- PC2463

- Trifluoromethanesulfonic Acid 6-Bromo-2-naphthyl Ester

- trifluoromethanesulfonic acid 6-bromonaphthalen-2-yl ester

- 6-Bromo-2-naphthyl Triflate Trifluoromethanesulfonic Acid 6-Bromo-2-naphthyl Ester

- FT-0725553

- SCHEMBL1195896

- trifluoro-methanesulfonic acid 6-bromo-naphthalen-2-yl ester

- Methanesulfonic acid, 1,1,1-trifluoro-, 6-bromo-2-naphthalenyl ester

- CS-0182178

- 151600-02-1

- MFCD03093642

- A809195

- trifluoromethane sulfonic acid-6-bromo-2-naphthyl ester

- SY050830

- BS-21540

- T1894

- 6-bromonaphthalen-2-yltrifluoromethanesulfonate

- AKOS025294572

- D92541

- 6-bromo-2-naphtalenyl trifluoromethanesulphonate

- DTXSID80571263

- DA-44158

-

- MDL: MFCD03093642

- インチ: InChI=1S/C11H6BrF3O3S/c12-9-3-1-8-6-10(4-2-7(8)5-9)18-19(16,17)11(13,14)15/h1-6H

- InChIKey: FRNRXKFDZXFNKG-UHFFFAOYSA-N

- ほほえんだ: C1=C2C=C(C=CC2=CC(=C1)Br)OS(=O)(=O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 353.91700

- どういたいしつりょう: 353.91731g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 418

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 51.8Ų

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 52.0 to 56.0 deg-C

- PSA: 51.75000

- LogP: 4.91150

- ようかいせい: 未確定

6-Bromo-2-naphthyl Trifluoromethanesulfonate セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26

-

危険物標識:

- セキュリティ用語:S26-36

- リスク用語:R36/37/38

6-Bromo-2-naphthyl Trifluoromethanesulfonate 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

6-Bromo-2-naphthyl Trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A125201-25g |

6-Bromonaphthalen-2-yl trifluoromethanesulfonate |

151600-02-1 | 95% | 25g |

$486.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252848-1g |

6-Bromonaphthalen-2-yl trifluoromethanesulfonate |

151600-02-1 | 98% | 1g |

¥196 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252848-25g |

6-Bromonaphthalen-2-yl trifluoromethanesulfonate |

151600-02-1 | 98% | 25g |

¥3302 | 2023-04-15 | |

| TRC | B284080-250mg |

6-Bromo-2-naphthyl Trifluoromethanesulfonate |

151600-02-1 | 250mg |

$ 170.00 | 2022-06-07 | ||

| Alichem | A219005445-25g |

6-Bromonaphthalen-2-yl trifluoromethanesulfonate |

151600-02-1 | 95% | 25g |

998.00 USD | 2021-05-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151837-1g |

6-Bromo-2-naphthyl Trifluoromethanesulfonate |

151600-02-1 | >95.0%(HPLC) | 1g |

¥196.90 | 2023-09-04 | |

| Ambeed | A125201-250mg |

6-Bromonaphthalen-2-yl trifluoromethanesulfonate |

151600-02-1 | 95% | 250mg |

$10.0 | 2025-02-21 | |

| TRC | B284080-500mg |

6-Bromo-2-naphthyl Trifluoromethanesulfonate |

151600-02-1 | 500mg |

$ 280.00 | 2022-06-07 | ||

| abcr | AB144784-5 g |

6-Bromo-2-naphthyl trifluoromethanesulfonate; . |

151600-02-1 | 5 g |

€157.20 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252848-5g |

6-Bromonaphthalen-2-yl trifluoromethanesulfonate |

151600-02-1 | 98% | 5g |

¥691 | 2023-04-15 |

6-Bromo-2-naphthyl Trifluoromethanesulfonate 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

151600-02-1 (6-Bromo-2-naphthyl Trifluoromethanesulfonate) 関連製品

- 3857-83-8(2-Naphthyl trifluoromethanesulfonate)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:151600-02-1)6-Bromo-2-naphthyl Trifluoromethanesulfonate

清らかである:99%

はかる:25g

価格 ($):437.0